Carbidopa Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

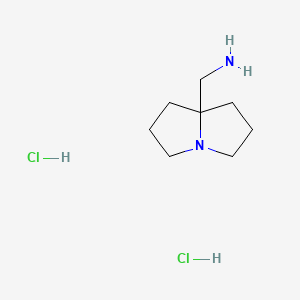

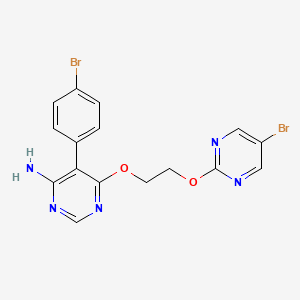

Carbidopa Ethyl Ester is an impurity standard of Carbidopa . It is chemically a decarboxylase inhibitor . Carbidopa does not directly treat the symptoms of Parkinson’s disease but enhances the effectiveness of levodopa, a precursor to dopamine . It is used in the management and treatment of Parkinson’s disease (PD) and is indicated for combination use with levodopa (L-dopa) for the treatment of motor symptoms encountered in PD .

Molecular Structure Analysis

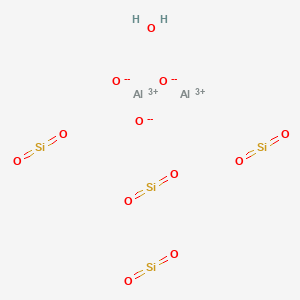

Carbidopa Ethyl Ester has a molecular formula of C12H18N2O4 . Its IUPAC name is ethyl 3- (3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate . The molecular weight is 254.28 g/mol .Chemical Reactions Analysis

Esters, including Carbidopa Ethyl Ester, are neutral compounds. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .Wissenschaftliche Forschungsanwendungen

Management of Parkinson’s Disease

Carbidopa Ethyl Ester is primarily used in the management of Parkinson’s Disease . It blocks the conversion of levodopa to dopamine outside of the central nervous system (CNS), thus inhibiting unwanted side effects of levodopa on organs located outside of CNS during the management of Parkinson’s Disease .

Inhibition of T Cell Activation

Research has shown that Carbidopa Ethyl Ester can inhibit T cell activation both in vitro and in vivo . This property could potentially be used to mitigate conditions such as experimental autoimmune encephalitis (EAE) and collagen-induced arthritis in animal models .

Suppression of Autoimmunity

Carbidopa Ethyl Ester has been found to suppress autoimmunity . This could have potential therapeutic applications in the treatment of autoimmune diseases .

Intermediate in Pharmaceutical Production

Carbidopa Ethyl Ester is often used as an intermediate in the production of Carbidopa, a medication used to treat Parkinson’s disease . It is added to the reaction mixture during the synthesis of Carbidopa to facilitate the formation of the final product .

Chromatography-Based Methods

Carbidopa Ethyl Ester can be determined by chromatography-based methods . This makes it useful in analytical chemistry, particularly in the analysis of pharmaceutical formulations .

Research into Neurodegenerative Diseases

Given its role in the management of Parkinson’s Disease, Carbidopa Ethyl Ester is likely to be a valuable tool in research into neurodegenerative diseases. Its effects on dopamine production and T cell activation could provide insights into the mechanisms of these diseases .

Wirkmechanismus

Target of Action

Carbidopa Ethyl Ester primarily targets the enzyme Aromatic Amino Acid Decarboxylase (DDC) . DDC is crucial in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, Carbidopa Ethyl Ester prevents the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier .

Mode of Action

Carbidopa Ethyl Ester, like Carbidopa, acts as a peripheral DDC inhibitor . This property is significant as it allows a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect, instead of being peripherally metabolized into substances unable to cross said barrier .

Biochemical Pathways

Carbidopa Ethyl Ester affects the biosynthesis pathways of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, it prevents the peripheral conversion of levodopa to dopamine, thereby increasing the availability of levodopa to cross the blood-brain barrier and be converted to dopamine within the brain .

Pharmacokinetics

Carbidopa, a closely related compound, is characterized by several factors: erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier . In patients with response fluctuations to levodopa, the concentration-effect curve becomes steeper and shifts to the right compared with patients with stable response .

Result of Action

The primary result of Carbidopa Ethyl Ester’s action is the increased availability of levodopa in the brain, leading to an increase in dopamine concentration . This can alleviate symptoms of conditions characterized by dopamine deficiency, such as Parkinson’s disease . Additionally, Carbidopa has been shown to inhibit T cell activation, suggesting potential therapeutic use in suppression of T cell mediated pathologies .

Action Environment

The action environment of Carbidopa Ethyl Ester is primarily the peripheral body systems outside the blood-brain barrier, where it inhibits DDC It’s worth noting that the synthesis process of carbidopa avoids the use of reagents such as sodium cyanate which have great harm to the environment .

Eigenschaften

IUPAC Name |

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOMTNVXXPNCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620938 |

Source

|

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91908-71-3 |

Source

|

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)

![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide](/img/structure/B579907.png)